DPA-713

描述

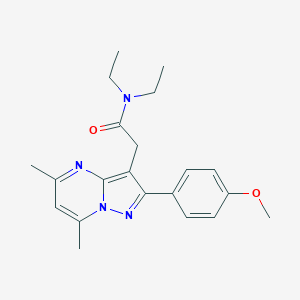

吡唑并嘧啶乙酰胺类似物 1 是一种属于吡唑并嘧啶家族的杂环化合物。这类化合物以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。特别是吡唑并嘧啶乙酰胺类似物 1,由于其独特的化学结构和性质,在科学研究的各个领域都显示出前景。

科学研究应用

吡唑并嘧啶乙酰胺类似物 1 具有广泛的科学研究应用,包括:

化学: 用作合成更复杂杂环化合物的结构单元。

生物学: 研究其作为酶抑制剂的潜力及其与生物大分子相互作用。

医学: 研究其潜在的治疗效果,包括抗癌、抗菌和抗炎活性。

准备方法

合成路线和反应条件: 吡唑并嘧啶乙酰胺类似物 1 的合成通常涉及在特定条件下将吡唑衍生物与嘧啶衍生物反应。一种常见的方法是将 2-氨基吡唑与合适的醛或酮缩合形成吡唑并嘧啶核心。然后将该中间体与乙酸酐反应以引入乙酰胺基团。 反应条件通常包括使用氢氧化钠或碳酸钾等碱和乙醇或二甲基甲酰胺等溶剂 .

工业生产方法: 吡唑并嘧啶乙酰胺类似物 1 的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及优化反应条件以确保高产率和纯度。 连续流动反应器和自动化合成平台通常用于提高效率和可扩展性 .

化学反应分析

反应类型: 吡唑并嘧啶乙酰胺类似物 1 会发生各种化学反应,包括:

氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化形成相应的氧化物。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,以产生还原的衍生物。

常用试剂和条件:

氧化: 过氧化氢,高锰酸钾;条件:酸性或碱性介质。

还原: 硼氢化钠,氢化铝锂;条件:乙醇或四氢呋喃等溶剂。

主要生成产物:

氧化: 氧含量增加的氧化衍生物。

还原: 氧含量降低的还原衍生物。

取代: 具有新官能团的取代衍生物.

作用机制

吡唑并嘧啶乙酰胺类似物 1 的作用机制涉及其与特定分子靶标和途径的相互作用。已知该化合物通过与活性位点结合来抑制某些酶,从而阻断其活性。这种抑制可以导致各种生物学效应,例如抑制癌细胞的细胞增殖或减少炎症。 分子靶标通常包括激酶、蛋白酶和参与关键细胞过程的其他酶 .

类似化合物:

- 具有不同取代基的吡唑并嘧啶类似物。

- 吡唑并[3,4-d]嘧啶衍生物。

- 吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶衍生物 .

比较: 吡唑并嘧啶乙酰胺类似物 1 由于其特定的乙酰胺基团而独一无二,它赋予了独特的化学和生物学特性。与其他吡唑并嘧啶衍生物相比,它可能表现出不同的结合亲和力和对分子靶标的选择性,从而导致不同的生物活性。 这种独特性使其成为进一步研究和开发的有价值的化合物 .

相似化合物的比较

- Pyrazolopyrimidine analogs with different substituents.

- Pyrazolo[3,4-d]pyrimidine derivatives.

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Comparison: Pyrazolopyrimidine acetamide analog 1 is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. Compared to other pyrazolopyrimidine derivatives, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological activities. This uniqueness makes it a valuable compound for further research and development .

属性

IUPAC Name |

N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-6-24(7-2)19(26)13-18-20(16-8-10-17(27-5)11-9-16)23-25-15(4)12-14(3)22-21(18)25/h8-12H,6-7,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZWUAWCTNWSFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001126663 | |

| Record name | DPA 713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386297-97-8 | |

| Record name | N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386297-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPA-713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386297978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPA 713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPA-713 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQF723MLIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of DPA-713?

A1: this compound selectively binds to the translocator protein 18 kDa (TSPO), previously known as the peripheral benzodiazepine receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Where is TSPO located and what is its role?

A2: TSPO is primarily found on the outer mitochondrial membrane of cells, particularly in microglia and macrophages within the central nervous system. [, , , ] Its exact function is not fully understood, but it's linked to various cellular processes like steroidogenesis, apoptosis, porphyrin transport, and immunomodulation. [, ]

Q3: How does this compound binding to TSPO facilitate neuroinflammation imaging?

A3: TSPO expression is significantly upregulated in activated microglia and macrophages, key players in the neuroinflammatory response. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Radiolabeled this compound, typically with carbon-11 ([11C]this compound), allows visualization and quantification of TSPO accumulation in the brain using positron emission tomography (PET), providing an indirect measure of neuroinflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Are there any downstream effects of this compound binding to TSPO?

A4: this compound is primarily used as a diagnostic tool to image TSPO expression and does not possess inherent therapeutic effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its binding to TSPO is believed to be primarily for imaging purposes without directly influencing downstream signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C21H26N4O2 and a molecular weight of 366.46 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research excerpts don't detail specific spectroscopic data, standard characterization techniques like NMR and mass spectrometry are likely employed to confirm its synthesis and purity. [, ]

Q7: How stable is this compound under various conditions?

A7: Information on this compound stability under different conditions (temperature, pH, light exposure) is limited in the provided texts.

Q8: Has this compound shown compatibility with various materials for formulation or administration?

A8: The research excerpts primarily focus on this compound as an imaging agent. Information on its broader material compatibility for diverse applications is not extensively discussed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q9: Does this compound possess any catalytic properties?

A9: this compound is primarily investigated for its binding affinity to TSPO and is not reported to exhibit catalytic activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: Have computational methods been applied to study this compound?

A10: While specific computational modeling details are absent from the provided texts, researchers have likely used computational chemistry to understand this compound’s binding interactions with TSPO and guide the development of analogs with improved properties. []

Q11: How do structural modifications to this compound affect its TSPO binding affinity?

A11: Modifications to the this compound scaffold, such as alterations to the heterocyclic core or the introduction of specific functional groups, can significantly influence its affinity for TSPO. [, , ] For instance, replacing the methoxyphenyl group with other substituents impacts both affinity and selectivity for TSPO subtypes. []

Q12: What are the key structural features of this compound essential for TSPO binding?

A12: The pyrazolo[1,5-a]pyrimidine core, the methoxyphenyl substituent, and the diethylacetamide side chain are crucial for this compound's interaction with TSPO. [, ] Research suggests that hydrogen bonding interactions and the position of nitrogen atoms within the heterocyclic core influence binding affinity. []

Q13: Have there been attempts to formulate this compound to enhance its properties?

A13: While the provided research excerpts do not delve into specific formulation strategies for this compound, researchers likely explore various formulations to optimize its solubility, bioavailability, and stability, particularly for in vivo applications. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q14: How is this compound metabolized and excreted?

A14: Details on this compound metabolism and excretion pathways are limited in the provided research. Further studies are needed to elucidate its metabolic fate.

Q15: What is the typical half-life of [11C]this compound?

A15: As a carbon-11-labeled radiotracer, [11C]this compound has a relatively short half-life of approximately 20 minutes, limiting its use for prolonged imaging sessions. []

Q16: How does the TSPO A147T polymorphism affect this compound binding?

A16: The common A147T polymorphism in the TSPO gene significantly reduces the binding affinity of second-generation TSPO ligands, including this compound. [, ] This polymorphism necessitates careful interpretation of PET imaging data and highlights the need for alternative tracers that are less sensitive to this genetic variation.

Q17: Has this compound demonstrated efficacy in preclinical models of disease?

A17: this compound has been successfully used to image neuroinflammation in various preclinical animal models, including those for stroke, traumatic brain injury, and multiple sclerosis. [, , , ] Its ability to detect glial activation in these models supports its potential for monitoring disease progression and treatment response.

Q18: What in vitro assays are used to evaluate this compound binding characteristics?

A18: Competitive binding assays using cells expressing TSPO, such as rat kidney membranes or human monocytic-macrophage THP1 cells, are commonly employed to determine the binding affinity (Ki) and selectivity of this compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q19: Which animal models have been used to evaluate this compound for neuroinflammation imaging?

A19: this compound has been studied in rodent models of conditions such as ischemic stroke, chronic pancreatitis, and tuberculosis, demonstrating its potential to visualize inflammatory processes in vivo. [, , , , ]

Q20: Are there any ongoing clinical trials using this compound?

A20: While the provided research excerpts do not mention specific clinical trials, this compound's promising preclinical results suggest it's likely being investigated in clinical settings to evaluate its diagnostic potential in humans. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q21: How is this compound typically radiolabeled for PET imaging?

A21: this compound can be radiolabeled with carbon-11 ([11C]this compound) or fluorine-18 ([18F]DPA-714) through specific radiochemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The choice of radioisotope depends on the desired half-life and imaging application.

Q22: What analytical techniques are employed to characterize and quantify this compound?

A22: High-performance liquid chromatography (HPLC) is a primary method used for purifying and analyzing this compound, ensuring its quality and purity for research and clinical applications. [, ]

Q23: Are there alternative tracers to this compound for imaging TSPO?

A23: Yes, several other TSPO PET tracers are available or under development, including [11C]PK11195, [11C]PBR28, and [18F]FEPPA. [, ] These alternatives may offer advantages in terms of binding affinity, selectivity for TSPO subtypes, or insensitivity to the A147T polymorphism.

Q24: What are the limitations of using this compound for neuroinflammation imaging?

A24: Key limitations include the influence of the TSPO A147T polymorphism on this compound binding [, ], the need for arterial blood sampling for accurate quantification in some cases [], and the short half-life of carbon-11 limiting scan duration. []

Q25: What is the environmental impact of this compound production and use?

A25: The provided research primarily focuses on the biomedical applications of this compound, and information regarding its environmental impact is not discussed.

Q26: Has this compound been studied for other potential medical applications?

A26: While the focus has been on neuroinflammation imaging, TSPO's presence in various cell types suggests potential applications in oncology and cardiovascular diseases. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。